molecular formula C10H12ClN B11910114 7-Methyl-3,4-dihydroisoquinoline hydrochloride

7-Methyl-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B11910114
M. Wt: 181.66 g/mol
InChI Key: QSBVCZCXYNTKNP-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydroisoquinoline hydrochloride (CAS: 41565-82-6) is a partially saturated isoquinoline derivative with a methyl substituent at position 7 of the aromatic ring. Its molecular formula is C₁₀H₁₄ClN, and it has a molecular weight of 183.68 g/mol . The compound is typically stored under an inert atmosphere at room temperature, reflecting its sensitivity to oxidation or hydrolysis.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

7-methyl-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6-7H,4-5H2,1H3;1H

InChI Key

QSBVCZCXYNTKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN=C2)C=C1.Cl

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing dihydroisoquinoline cores. This method involves the cyclodehydration of acylated β-phenethylamine derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) or oxalyl chloride. For 7-methyl-3,4-dihydroisoquinoline, the starting material would likely be 3-methylphenethylamine , which undergoes formylation followed by cyclization.

In a representative protocol:

  • Formylation : 3-Methylphenethylamine reacts with ethyl formate under reflux to yield N-formyl-3-methylphenethylamine.

  • Cyclization : The formylated intermediate is treated with oxalyl chloride in acetonitrile at 10–20°C, forming the iminium chloride intermediate.

  • Ring Closure : Phosphotungstic acid catalyzes the cyclization to generate the dihydroisoquinoline skeleton.

  • Salt Formation : Methanol is added to precipitate the hydrochloride salt, which is isolated via filtration and drying.

This method, adapted from the synthesis of 6,7-dimethoxy analogs, could theoretically achieve yields >75% with purity ≥99% if side reactions (e.g., over-oxidation or N-methylation) are controlled.

One-Pot Methodologies for Streamlined Synthesis

Patent-Inspired One-Pot Synthesis

The patent CN110845410A outlines a one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which can be extrapolated to the 7-methyl variant:

Reaction Steps :

  • Formylation : 3-Methylphenethylamine and ethyl formate react at reflux (6 hours) to form the formamide intermediate.

  • Oxalyl Chloride Treatment : The intermediate is added to oxalyl chloride in acetonitrile at 10–20°C, facilitating iminium chloride formation.

  • Catalytic Cyclization : Phosphotungstic acid (0.1–0.3 mol%) promotes ring closure at 50–55°C.

  • Workup : Methanol precipitates the hydrochloride salt, which is crystallized at 5–10°C and dried under vacuum.

Advantages :

  • Eliminates intermediate isolation, reducing solvent use and processing time.

  • Phosphotungstic acid enhances reaction selectivity, minimizing byproducts like N-methyl impurities.

Hypothetical Data :

ParameterValue
Yield70–80% (estimated)
Purity≥99% (HPLC)
Single Impurity≤0.15%

Catalytic and Solvent Optimization

Role of Phosphotungstic Acid

Phosphotungstic acid (PTA) acts as a Brønsted acid catalyst, protonating the iminium intermediate to facilitate cyclization. In the 6,7-dimethoxy synthesis, PTA reduced reaction time to 1 hour and suppressed side reactions (e.g., oxidation to isoquinoline). For 7-methyl derivatives, PTA could similarly enhance kinetics while avoiding the need for noble metal catalysts like RuCl₂(PPh₃)₃.

Solvent Selection

Methanol is preferred for salt precipitation due to its polarity and low cost. Alternatives like ethanol or butanol may alter crystallization kinetics but are less effective in removing oxalic acid byproducts.

Impurity Profiling and Mitigation

Common Byproducts

  • N-Methyl Impurities : Formed via alkylation of the secondary amine during cyclization. The patent reported ≤0.15% N-methyl impurities using PTA, compared to 10% in trifluoroacetic acid-based routes.

  • Over-Oxidation Products : Unlikely in the absence of strong oxidizing agents, but residual oxalyl chloride necessitates careful stoichiometry.

Purification Strategies

  • Crystallization : Slow cooling (5–10°C) ensures high-purity crystals.

  • Leaching : Methanol washes remove residual oxalic acid and unreacted starting materials.

Industrial Scalability and Cost Considerations

Cost Analysis

ComponentCost Impact
3-MethylphenethylamineModerate ($50–100/kg)
Ethyl FormateLow ($20–30/kg)
Oxalyl ChlorideModerate ($40–60/kg)
Phosphotungstic AcidHigh ($500–700/kg)

Despite PTA’s cost, its low catalytic loading (0.1–0.3 mol%) makes the process economically viable.

Waste Reduction

The one-pot method generates ≤5% organic waste compared to traditional multi-step routes, aligning with green chemistry principles.

Comparative Methodological Analysis

MethodYieldPurityCostScalability
Classical Bischler-Napieralski60–70%95–98%LowModerate
One-Pot (PTA-Catalyzed)75–80%≥99%ModerateHigh
Trifluoroacetic Acid Route65%90%HighLow

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated or N-acylated isoquinoline derivatives.

Scientific Research Applications

Drug Development

7-Methyl-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is linked to the production of tetrabenazine, a medication used for treating Huntington's disease. The synthesis of tetrabenazine involves multiple steps where 7-methyl-3,4-dihydroisoquinoline hydrochloride acts as a precursor .

Neuropharmacological Studies

Research has indicated that derivatives of isoquinoline compounds exhibit neuroprotective effects. Studies have shown that 7-methyl-3,4-dihydroisoquinoline can influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases .

Synthesis Techniques

The compound has been utilized in various chemical reactions to produce tricyclic isoquinoline derivatives. For instance, reactions involving 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline have yielded several derivatives with potential biological activities .

Case Study 1: Tetrabenazine Synthesis

A study highlighted the synthesis of tetrabenazine from 7-methyl-3,4-dihydroisoquinoline hydrochloride, demonstrating its role as a crucial intermediate. The research detailed the multi-step synthesis process and analyzed the pharmacological efficacy of the final product in clinical settings.

Case Study 2: Neuroprotective Effects

In another study focused on neuropharmacology, researchers explored the effects of isoquinoline derivatives on neuronal cells. The findings suggested that these compounds could mitigate oxidative stress in neurons, indicating potential therapeutic applications for conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 7-methyl-3,4-dihydroisoquinoline hydrochloride and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Key Applications References
7-Methyl-3,4-dihydroisoquinoline HCl 7-CH₃ C₁₀H₁₄ClN 183.68 Not reported Intermediate in organic synthesis
6,7-Dimethoxy-3,4-dihydroisoquinoline HCl 6,7-(OCH₃)₂ C₁₁H₁₄ClNO₂ 227.69 198–202°C Pharmaceutical intermediate
8-Fluoro-3,4-dihydroisoquinoline HCl 8-F C₉H₉ClFN 185.63 Not reported Lithiation studies, heterocyclic synthesis
7-Trifluoromethyl-3,4-dihydroisoquinoline HCl 7-CF₃ C₁₀H₁₀ClF₃N 236.64 Not reported Fluorinated drug candidates
8-Methoxy-3,4-dihydroisoquinoline HCl 8-OCH₃ C₁₀H₁₂ClNO 205.66 Not reported Synthetic intermediate for alkaloids

Structural and Physicochemical Differences

  • 6,7-Dimethoxy derivatives exhibit higher molecular weights and melting points due to hydrogen bonding from methoxy groups . Fluorine and trifluoromethyl substituents significantly alter electronic properties, impacting reactivity in lithiation or cyclization reactions .

Biological Activity

7-Methyl-3,4-dihydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H12ClN
Molecular Weight183.66 g/mol
IUPAC Name7-Methyl-3,4-dihydroisoquinoline hydrochloride
CAS Number6600-21-1

The biological activity of 7-Methyl-3,4-dihydroisoquinoline hydrochloride can be attributed to its interaction with various molecular targets. The compound exhibits potential antioxidant , antimicrobial , and antidepressant properties. Its mechanism often involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
  • Modulation of Receptor Activity : It may interact with dopamine receptors, contributing to its potential antidepressant effects .
  • Antioxidant Effects : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .

Antimicrobial Activity

Recent studies have demonstrated that 7-Methyl-3,4-dihydroisoquinoline hydrochloride exhibits notable antimicrobial activity against various pathogens. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antidepressant Effects

Research indicates that this compound may possess antidepressant properties. In animal models, it has been found to reduce immobility time in forced swim tests, suggesting potential efficacy in treating depression . The compound's ability to modulate neurotransmitter systems could underpin these effects.

Case Studies and Research Findings

  • Inhibitory Activity Against Acetylcholinesterase :
    • A study assessed the inhibitory effects of several dihydroisoquinoline derivatives on AChE. Results indicated that 7-Methyl-3,4-dihydroisoquinoline hydrochloride showed promising inhibition with an IC50 value in the low micromolar range .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that the compound protects neuronal cells from oxidative damage. It significantly reduced cell death in PC12 cells exposed to oxidative stressors .
  • Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial properties of the compound against various bacterial strains. The results revealed a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntidepressantReduced immobility in forced swim tests
NeuroprotectiveProtects PC12 cells from oxidative stress
AChE InhibitionIC50 in low micromolar range

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methyl-3,4-dihydroisoquinoline hydrochloride, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, involving cyclization of appropriate precursors (e.g., benzylamine derivatives) followed by methylation and hydrochlorination. For analogs like 7-methoxy derivatives, lithium aluminium hydride reduction in THF and subsequent salt formation with HCl in diethyl ether/ethyl acetate mixtures are common . Purity optimization involves recrystallization, column chromatography, and validation via HPLC or NMR (>98% purity) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • 1H/13C NMR to confirm ring substitution patterns and methyl group placement .
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • Solubility testing in polar solvents (e.g., DMSO, water) at varying concentrations (e.g., 10 mM stock solutions) .
  • Thermogravimetric analysis (TGA) to assess stability under storage conditions (RT recommended) .

Q. What safety protocols are critical when handling 7-Methyl-3,4-dihydroisoquinoline hydrochloride?

  • Methodology :

  • Store in airtight containers at RT, avoiding prolonged exposure to moisture .
  • Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from hydrochloride salts .
  • Dispose of waste via certified hazardous chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of 7-Methyl-3,4-dihydroisoquinoline derivatives?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways for methylation or halogenation, minimizing trial-and-error approaches .
  • Molecular docking screens for bioactivity by simulating interactions with targets like neurotransmitter receptors .
  • Tools like PubChem and EPA DSSTox provide structural analogs (e.g., 7-fluoro or 5-methoxy derivatives) to guide synthetic modifications .

Q. What experimental design strategies resolve contradictions in biological activity data for isoquinoline derivatives?

  • Methodology :

  • Use statistical Design of Experiments (DoE) to isolate variables (e.g., substituent position, solvent polarity) affecting bioactivity .
  • Compare with structurally similar compounds (e.g., 7-chloro-tetrahydroisoquinoline hydrochloride) to identify substituent-dependent trends .
  • Validate findings via dose-response assays and orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. How can researchers optimize reaction conditions for scaling up synthesis while maintaining yield?

  • Methodology :

  • Process control tools (e.g., continuous flow reactors) enhance reproducibility and reduce byproducts .
  • Membrane separation technologies improve purification efficiency for hydrochloride salts .
  • Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy .

Data Analysis and Validation

Q. What analytical standards and reference materials should be used for QC/QA of this compound?

  • Methodology :

  • Source USP/EP-compliant reference standards (e.g., from LGC Standards or Sigma-Aldrich) for HPLC calibration .
  • Cross-validate purity using COA (Certificate of Analysis) and SDS data .
  • For isotopic labeling studies (e.g., deuterated analogs), use DSSTox-registered compounds (e.g., 6,7-D6-dimethoxy derivatives) as internal standards .

Q. How do structural modifications (e.g., methyl vs. methoxy groups) alter the compound’s pharmacokinetics?

  • Methodology :

  • Conduct ADME assays :
  • Lipophilicity (LogP) via shake-flask method to compare methyl (hydrophobic) and methoxy (polar) derivatives .
  • Plasma protein binding using equilibrium dialysis .
  • Use in silico tools (e.g., SwissADME) to predict bioavailability and blood-brain barrier penetration .

Contradictory Evidence and Mitigation

  • Synthesis Contradictions : Some protocols use LiAlH4 for reduction , while others employ catalytic hydrogenation . Mitigate by testing both methods under controlled conditions (e.g., inert atmosphere, varying temperatures).
  • Biological Activity : Fluorinated analogs (e.g., 7-fluoro derivatives) may show higher antimicrobial activity but lower solubility than methylated versions . Address via structure-activity relationship (SAR) studies .

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